2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Description
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Coordination Chemistry
Sulfonamide derivatives are key ligands for metal coordination, contributing to the understanding of molecular and supramolecular structures. Jacobs et al. (2013) investigated N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, revealing their potential in forming complexes with transition metals, which could be foundational in developing new materials and catalysts (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been extensively studied. Öncül et al. (2021, 2022) synthesized novel phthalocyanine derivatives and characterized their photophysical and photochemical properties, highlighting their potential in photocatalytic applications and as photosensitizers in photodynamic therapy, an alternative cancer treatment method (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021); (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2022).
Synthetic Chemistry and Kinetics
Sulfonamides play a crucial role in synthetic chemistry, offering pathways to create various organic compounds. Rublova et al. (2017) synthesized sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the kinetics and mechanisms of substitution reactions in organic synthesis (L. Rublova, B. Zarychta, V. Olijnyk, & B. Mykhalichko, 2017).
Antimicrobial Activity
Sulfonamide derivatives are explored for their antimicrobial properties. Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, demonstrating significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents (A.O. Ijuomah, D. C. Ike, & M. Obi, 2022).
Properties
IUPAC Name |
2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-12-8-13(2)16(9-15(12)19(3)24(4,20)21)25(22,23)18-11-14-6-5-7-17-10-14/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHVBLQIERKAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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